molecular formula C8H9ClO2S B8413970 4-Chloro-2-methyl-1-(methylsulfonyl)benzene

4-Chloro-2-methyl-1-(methylsulfonyl)benzene

Cat. No.: B8413970
M. Wt: 204.67 g/mol
InChI Key: POMIDSINUFQTCE-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO2S It is a sulfone derivative, characterized by the presence of a sulfonyl functional group attached to a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(methylsulfonyl)benzene typically involves the oxidation of 4-Chloro-2-methylphenyl methyl sulfide. One common method employs hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfone product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same oxidation reaction but is optimized for large-scale production with controlled reaction parameters to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methyl-1-(methylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain pathways. The sulfone group is crucial for its activity, as it can form strong interactions with the active sites of these enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • 4-Chloro-3-methylphenol
  • 4-Chloro-2-methylphenol

Uniqueness

4-Chloro-2-methyl-1-(methylsulfonyl)benzene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential therapeutic applications .

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

4-chloro-2-methyl-1-methylsulfonylbenzene

InChI

InChI=1S/C8H9ClO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3

InChI Key

POMIDSINUFQTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)C

Origin of Product

United States

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